Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular formula of this compound is C17H26N2O2 . The IUPAC name is tert-butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis
The molecular weight of this compound is 290.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 290.199428076 g/mol .Scientific Research Applications
Synthesis and Intermediates in Drug Development
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate has been identified as a significant intermediate in the synthesis of biologically active compounds like crizotinib. It is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9%, confirming its potential in medicinal chemistry (Kong et al., 2016).
Role in Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is vital for small molecule anticancer drugs. A high-yield synthesis method for this compound has been developed, showcasing its importance in creating effective anti-tumor inhibitors. This compound also finds applications in developing drugs for treating depression, cerebral ischemia, and as potential analgesics (Zhang et al., 2018).
Key Intermediate for Vandetanib
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate serves as the key intermediate for Vandetanib, a medication used to treat certain types of cancer. It's synthesized through steps including acylation, sulfonation, and substitution, with a total yield of 20.2%, indicating its critical role in pharmaceutical synthesis (Wang et al., 2015).
Crystal Structure Analysis and Application in Drug Design
Studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate have revealed insights into its crystal structure, providing essential information for drug design. X-ray studies have shown how molecular packing, driven by strong hydrogen bonds, influences its properties and potential applications in medicinal chemistry (Didierjean et al., 2004).
Synthesis of Piperidine Derivatives
The compound has been used in the synthesis of diverse piperidine derivatives, which are crucial in developing various medicinal compounds. Its ability to undergochemical reactions such as alkylation and reduction showcases its versatility in pharmaceutical synthesis (Moskalenko & Boev, 2014).
Synthesis of Enantiopure Derivatives
Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been prepared to yield cis-4-hydroxy delta-lactams. These compounds are crucial for synthesizing cis- and trans-4-hydroxypipecolates and 4-hydroxylysine derivatives, highlighting its application in the synthesis of biologically active molecules (Marin et al., 2004).
Biophysical Studies and Drug Evaluation
The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been synthesized and evaluated for its antibacterial and anthelmintic activity. This demonstrates its potential in drug discovery, particularly in the development of new antibacterial and anthelmintic agents (Sanjeevarayappa et al., 2015).
Role in Macrocyclic Chemistry
Tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate is significant in macrocyclic chemistry. Its synthesis and properties have been extensively studied, offering insights into the development of bifunctional poly(amino carboxylate) chelating agents, highlighting its role in advanced material sciences (Richter et al., 2009).
Mechanism of Action
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . This compound interacts with various enzymes and proteins, facilitating the formation of ternary complexes that lead to the degradation of target proteins. The nature of these interactions involves the binding of the compound to both the target protein and an E3 ubiquitin ligase, promoting the ubiquitination and subsequent proteasomal degradation of the target protein .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By promoting the degradation of specific target proteins, this compound can modulate signaling pathways that are critical for cell function and survival. For example, the degradation of oncogenic proteins can lead to the inhibition of cancer cell proliferation and the induction of apoptosis . Additionally, the compound’s impact on gene expression and cellular metabolism can result in altered cellular responses and metabolic fluxes, further influencing cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a linker in PROTACs. This compound binds to both the target protein and an E3 ubiquitin ligase, facilitating the formation of a ternary complex. The binding interactions between the compound and the biomolecules are crucial for the ubiquitination of the target protein, which marks it for degradation by the proteasome . This process effectively reduces the levels of the target protein within the cell, thereby modulating its activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH, which can affect its efficacy in promoting protein degradation . Long-term studies have shown that the compound can maintain its activity over extended periods, although degradation products may accumulate and potentially impact cellular function . In vitro and in vivo studies have provided insights into the temporal dynamics of the compound’s effects, highlighting the importance of optimizing experimental conditions for consistent results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes the degradation of target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular processes . Threshold effects have been identified, indicating the importance of precise dosage control to achieve desired outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s role in promoting protein degradation can influence metabolic fluxes and metabolite levels within the cell . Enzymes involved in the ubiquitination process, such as E3 ubiquitin ligases, play a critical role in the compound’s activity, facilitating the targeted degradation of specific proteins . These interactions can have downstream effects on cellular metabolism, further highlighting the compound’s impact on biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its efficacy in promoting protein degradation . The compound’s distribution is also influenced by its physicochemical properties, including solubility and membrane permeability, which determine its ability to reach target proteins within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended targets, facilitating the formation of ternary complexes and promoting protein degradation . The compound’s activity may vary depending on its localization, with different cellular compartments providing distinct environments for its interactions and effects .
Properties
IUPAC Name |
tert-butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSWJDYRGCLWNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619262 | |
Record name | tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221532-96-3 | |
Record name | tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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